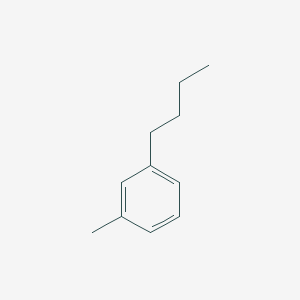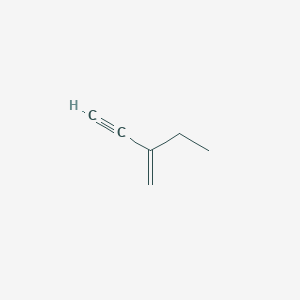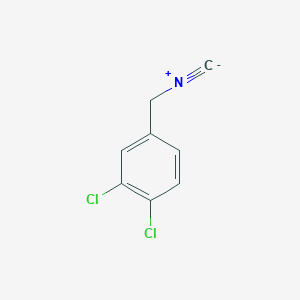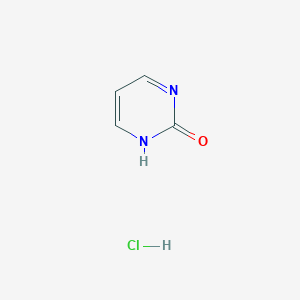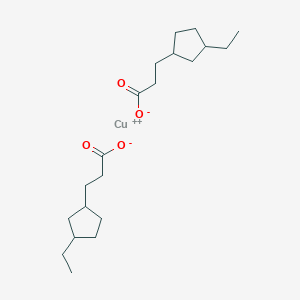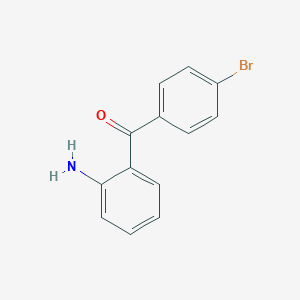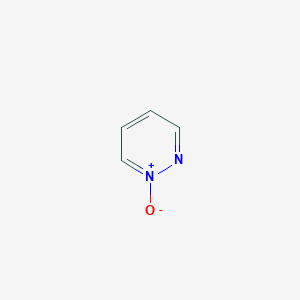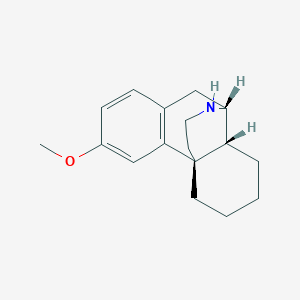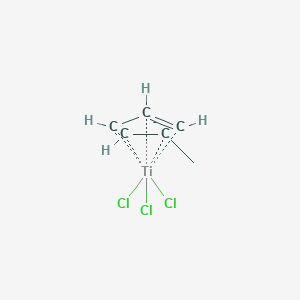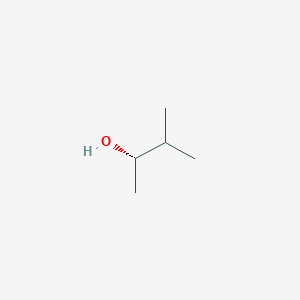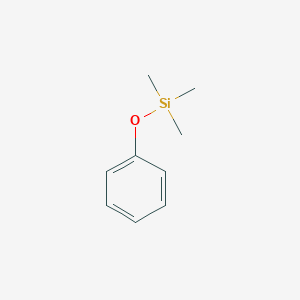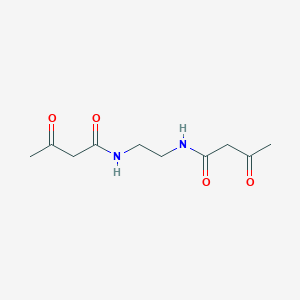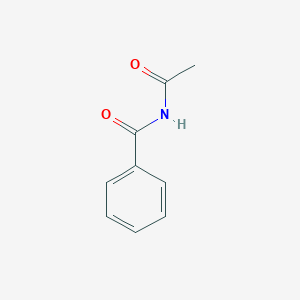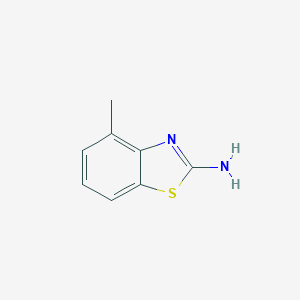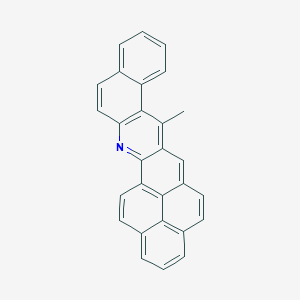
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-, also known as BPA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied in scientific research due to its unique chemical structure and potential biological effects. BPA is a derivative of acridine and is commonly used as a fluorescent probe in DNA intercalation studies.
Mécanisme D'action
The mechanism of action of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is not fully understood. However, it is believed that Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- may interact with DNA and cause changes in gene expression. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has also been shown to induce oxidative stress and DNA damage in cells.
Effets Biochimiques Et Physiologiques
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to have a variety of biochemical and physiological effects. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to induce apoptosis in cancer cells and has potential anti-cancer properties. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has also been shown to induce oxidative stress and DNA damage in cells. Additionally, Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to have an inhibitory effect on the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- in lab experiments is its unique chemical structure, which allows it to be used as a fluorescent probe in DNA intercalation studies. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- also has potential anti-cancer properties, making it a promising compound for cancer research. However, one limitation of using Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- in lab experiments is its complex synthesis method, which can make it difficult to obtain pure Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- for use in experiments.
Orientations Futures
There are several future directions for research involving Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-. One area of research could be to further investigate the potential anti-cancer properties of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- and its ability to induce apoptosis in cancer cells. Another area of research could be to study the interactions of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- with other compounds and biological systems to better understand its mechanism of action. Additionally, future research could focus on developing new and more efficient methods for synthesizing Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-.
Méthodes De Synthèse
The synthesis of Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is a complex process that involves multiple steps. The most common method for synthesizing Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is through the condensation of 1,2-dimethylbenzene and 9-methylacridine in the presence of a strong acid catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl-.
Applications De Recherche Scientifique
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been extensively studied in scientific research due to its unique chemical structure and potential biological effects. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- is commonly used as a fluorescent probe in DNA intercalation studies. It has also been used as a model compound to study the interactions of PAHs with biological systems. Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- has been shown to have potential anti-cancer properties and has been studied for its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
1492-55-3 |
|---|---|
Nom du produit |
Benzo(a)phenaleno(1,9-hi)acridine, 7-methyl- |
Formule moléculaire |
C28H17N |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.07,12.017,27.024,28]octacosa-1(27),2,4(13),5,7,9,11,14,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C28H17N/c1-16-23-15-20-10-9-18-6-4-7-19-11-13-22(27(20)26(18)19)28(23)29-24-14-12-17-5-2-3-8-21(17)25(16)24/h2-15H,1H3 |
Clé InChI |
LFBXCJCINUUCBS-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C=CC4=C5C3=C(C2=NC6=C1C7=CC=CC=C7C=C6)C=CC5=CC=C4 |
SMILES canonique |
CC1=C2C=C3C=CC4=C5C3=C(C2=NC6=C1C7=CC=CC=C7C=C6)C=CC5=CC=C4 |
Autres numéros CAS |
1492-55-3 |
Synonymes |
7-Methylbenzo[a]phenaleno[1,9-hi]acridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



